Molecular Weight and Lipophilicity vs. N-Unsubstituted Parent
Benzenamine, 3-(1-ethyl-3-pyrrolidinyl)- (C12H18N2, MW 190.28 g/mol) carries an N-ethyl substituent on the pyrrolidine ring, adding 28.05 Da relative to its N-unsubstituted parent 3-(pyrrolidin-3-yl)aniline (C10H14N2, MW 162.23 g/mol) . This mass difference corresponds to the addition of two methylene units (–CH2CH3), which is predicted to increase lipophilicity by approximately 0.8–1.2 logP units based on the Hansch π-value for an ethyl group (~1.0) [1]. The N-ethyl group also converts the pyrrolidine nitrogen from a secondary amine (pKa ~10.5) to a tertiary amine (pKa ~9.5–10.0), modifying the protonation state at physiological pH and altering the compound's hydrogen-bond donor capacity (reducing HBD count from 2 to 1 relative to the N-unsubstituted parent, where both pyrrolidine N–H and aniline NH2 can donate) .
| Evidence Dimension | Molecular weight and N-substitution status |
|---|---|
| Target Compound Data | MW 190.28 g/mol; N-ethyl tertiary amine; HBD count = 1 |
| Comparator Or Baseline | 3-(Pyrrolidin-3-yl)aniline (CAS 1203796-62-6): MW 162.23 g/mol; N–H secondary amine; HBD count = 2 |
| Quantified Difference | ΔMW = +28.05 Da (+17.3%); estimated ΔlogP ≈ +0.8 to +1.2 (Hansch π-ethyl); ΔHBD = –1 |
| Conditions | Calculated/estimated from structural principles; no experimental logP or pKa data available for either compound from authoritative databases |
Why This Matters
The N-ethyl substitution fundamentally alters lipophilicity, membrane permeability potential, and protonation-dependent reactivity — any SAR series or synthetic route optimized for the N-unsubstituted parent will require re-optimization of reaction conditions (solubility, extraction pH) or may yield different biological outcomes if the N-unsubstituted analog is used as a substitute.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book; American Chemical Society: Washington, DC, 1995. π-value for –CH2CH3 ≈ 1.0. View Source
